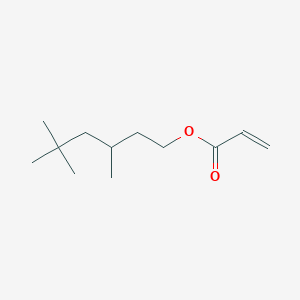

3,5,5-Trimethylhexyl acrylate

説明

Overview of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a versatile class of chemical compounds that serve as fundamental building blocks in the field of polymer science. researchgate.netgellnerindustrial.com Structurally, they are esters of acrylic acid and its derivatives, characterized by a vinyl group attached directly to a carbonyl carbon. researchgate.netgellnerindustrial.com This vinyl group, a carbon-carbon double bond, is highly reactive and allows the monomers to undergo polymerization, a process where individual monomer molecules link together to form long polymer chains. gellnerindustrial.com

The polymerization of acrylate monomers, most commonly initiated by free radicals, is a robust method for creating a vast array of polymers with diverse properties. researchgate.net The characteristics of the resulting polyacrylate are dictated by the structure of the monomer and the conditions of the polymerization reaction. researchgate.net Acrylates can be categorized as monofunctional or multifunctional, depending on the number of polymerizable functional groups. Monofunctional monomers like methyl acrylate and 2-ethylhexyl acrylate are widely used, while multifunctional monomers such as trimethylolpropane (B17298) triacrylate are employed as cross-linking agents to create polymer networks. researchgate.net

Due to their active chemical properties, acrylate monomers can be homopolymerized (polymerized with themselves) or copolymerized with other monomers. The resulting polymers exhibit a wide range of properties, from hardness and toughness to flexibility and transparency. researchgate.net This adaptability has led to their use in a multitude of industrial and commercial products, including paints, coatings, adhesives, textiles, plastics, and biomedical materials. researchgate.net

Significance of Branched Alkyl Acrylates in Polymer Design

Within the broader family of acrylates, the structure of the alkyl ester group plays a critical role in determining the final properties of the polymer. Branched alkyl acrylates are of particular interest in polymer design because the branching in their chemical structure imparts unique characteristics to the resulting materials.

The presence of branched side chains disrupts the regular packing of polymer chains. This steric hindrance leads to several desirable modifications in polymer properties. Compared to their linear counterparts, polymers derived from branched alkyl acrylates often exhibit increased flexibility and lower glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This makes them suitable for applications that demand durability and pliability.

Furthermore, the branched structure can enhance the hydrophobicity of the polymer, making it more resistant to water and environmental degradation. The degree and nature of the branching—whether short or long branches—also have distinct effects. Short branches primarily influence physical properties like density and melting point, whereas long-chain branching significantly impacts the rheological (flow) properties of the polymer. a-star.edu.sg This ability to tune polymer characteristics by altering the side-chain architecture makes branched alkyl acrylates valuable tools for materials scientists.

Rationale for Focused Research on 3,5,5-Trimethylhexyl Acrylate (TMHA)

This compound (TMHA) is a branched-chain acrylate monomer that has attracted specific research interest due to its unique molecular structure and the properties it confers upon polymers. researchgate.netgoogle.com As an ester of acrylic acid and 3,5,5-trimethylhexanol, its bulky and branched alkyl group exemplifies the principles of branched acrylate design.

Research into TMHA is driven by its potential to create polymers with a specific combination of desirable traits. The 3,5,5-trimethylhexyl group can reduce polymer chain packing, which has been shown to result in lower volumetric shrinkage during the curing process and enhanced mechanical toughness. Polymers incorporating TMHA have been investigated for a range of advanced applications, including high-performance polymer-dispersed liquid crystals (PDLCs) researchgate.netresearchgate.netmdpi.com, materials resistant to bacterial attachment nih.gov, and specialized coatings and antifoam agents google.comalfa-chemistry.com.

The study of TMHA provides valuable insights into structure-property relationships in polyacrylates. Investigating its polymerization behavior and the performance of the resulting materials helps to advance the rational design of new polymers tailored for specific, high-performance applications. rsc.orgpolymersource.ca

Properties and Synthesis of this compound

This compound is an organic compound with the molecular formula C12H22O2. The most common industrial method for its preparation is the direct esterification reaction between acrylic acid and 3,5,5-trimethylhexanol, which yields the acrylate ester and water. An alternative synthesis route for the precursor alcohol, 3,5,5-trimethylhexanol, involves the hydroformylation of diisobutylene. google.com

The physical and chemical properties of TMHA are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H22O2 chemfish.comnih.gov |

| Molecular Weight | 198.30 g/mol chemfish.comnih.gov |

| Density | 0.875 g/mL at 25 °C alfa-chemistry.comchemfish.comsigmaaldrich.com |

| Boiling Point | 55 °C at 0.4 mmHg alfa-chemistry.comchemfish.comsigmaaldrich.com |

| Melting Point | -34 °C alfa-chemistry.comchemfish.comsigmaaldrich.com |

| Refractive Index | n20/D 1.437 alfa-chemistry.comsigmaaldrich.com |

| CAS Number | 45125-03-9 nih.govsigmaaldrich.com |

| This table presents data compiled from multiple sources for research purposes. alfa-chemistry.comchemfish.comnih.govsigmaaldrich.com |

Research Findings and Applications

TMHA is utilized as a monomer in the production of polymers and copolymers for various industrial applications where properties like flexibility, durability, and environmental resistance are important.

| Application Area | Research Findings |

| Polymer-Dispersed Liquid Crystals (PDLCs) | TMHA is used as a non-liquid crystalline monomer in the fabrication of PDLC films. Its inclusion affects the electro-optical properties and microstructure of the films, which are used in smart windows and displays. researchgate.netresearchgate.netmdpi.com |

| Anti-Fouling Materials | In studies on materials resistant to bacterial attachment, copolymers of TMHA have been identified as promising candidates. The specific hydrocarbon moiety of TMHA contributes to repelling bacteria. nih.gov |

| Coatings and Adhesives | The properties imparted by the branched alkyl chain make TMHA suitable for use in repellency coatings, lubrication coatings, and adhesion promotion coatings. alfa-chemistry.com |

| Fuel Additives | TMHA has been identified as a "surface tension monomer" for polymerizing polyacrylates used as antifoam components in fuels. google.com |

| Thermodynamic Studies | The phase behavior of TMHA in binary systems with high-pressure CO2 has been investigated to understand its thermodynamic properties, which is relevant for material processing applications. rsc.org |

| This table summarizes key research applications and findings for TMHA. researchgate.netgoogle.comresearchgate.netmdpi.comnih.govalfa-chemistry.comrsc.org |

Structure

3D Structure

特性

IUPAC Name |

3,5,5-trimethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXKCCRANLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402772 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45125-03-9 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45125-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of 3,5,5 Trimethylhexyl Acrylate

Primary Esterification Routes of TMHA

The most prevalent and industrially significant method for producing 3,5,5-Trimethylhexyl acrylate (B77674) (TMHA) is through the direct esterification of acrylic acid with 3,5,5-trimethylhexanol. This reaction yields the acrylate ester and water as a byproduct.

Reaction of Acrylic Acid with 3,5,5-Trimethylhexanol

The fundamental reaction involves combining acrylic acid and 3,5,5-trimethylhexanol in the presence of an acid catalyst.

To facilitate the esterification process, strong acid catalysts are typically employed. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. vulcanchem.com The catalyst accelerates the reaction between the carboxylic acid and the alcohol, enabling the formation of the ester.

Below is a table summarizing the typical reaction conditions for the esterification of acrylic acid with 3,5,5-trimethylhexanol.

| Parameter | Condition | Purpose |

| Reactants | Acrylic acid, 3,5,5-Trimethylhexanol | Formation of the ester |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | To accelerate the reaction rate |

| Temperature | 60-130°C (reflux) | To drive the reaction to completion |

| Byproduct Removal | Continuous removal of water | To shift equilibrium and maximize yield |

On an industrial scale, the synthesis of TMHA follows the same esterification principle but requires large-scale reactors with precise control over key parameters. These include maintaining optimal temperature and pressure to manage reaction kinetics and selectivity. The ratio of reactants may also be adjusted, for instance, by using an excess of either the alcohol or acrylic acid to further drive the reaction towards completion. Following the reaction, the crude TMHA undergoes purification, typically through vacuum or fractional distillation, to remove any unreacted starting materials and byproducts, ensuring a high-purity final product.

Alternative Synthetic Pathways

An alternative route to TMHA involves the synthesis of its precursor, 3,5,5-trimethylhexanol.

3,5,5-Trimethylhexanol can be synthesized through the hydroformylation of diisobutylene. vulcanchem.com This process utilizes a homogeneous catalytic system, which may consist of a metal catalyst such as rhodium or cobalt complexes, often in conjunction with phosphine (B1218219) ligands. The reaction is conducted under mild temperature and pressure with synthesis gas (a mixture of carbon monoxide and hydrogen). This leads to the formation of 3,5,5-trimethylhexanal, which is subsequently hydrogenated to produce 3,5,5-trimethylhexanol. This method is noted for its potential for improved catalyst stability, higher activity, and better yields, making it suitable for industrial production. google.com The resulting 3,5,5-trimethylhexanol is then esterified with acrylic acid as described in the primary route.

The following table outlines the steps in the alternative synthetic pathway.

| Step | Description | Reactants | Catalyst System |

| 1. Hydroformylation | Synthesis of 3,5,5-trimethylhexanal | Diisobutylene, Synthesis Gas (CO + H₂) | Metal catalyst (e.g., Rhodium, Cobalt) with phosphine ligands |

| 2. Hydrogenation | Conversion of aldehyde to alcohol | 3,5,5-trimethylhexanal, Hydrogen | - |

| 3. Esterification | Formation of the final product | 3,5,5-trimethylhexanol, Acrylic acid | Acid catalyst (e.g., Sulfuric acid) |

Subsequent Esterification Reactions

The primary and most industrially significant method for synthesizing 3,5,5-Trimethylhexyl acrylate (TMHA) is through the direct esterification of acrylic acid with 3,5,5-trimethylhexanol. This reaction yields the acrylate ester and water as a byproduct. To drive the reaction towards the product side and maximize the yield, the water formed during the reaction is typically removed using methods like azeotropic distillation with an inert liquid such as benzene (B151609) or by using molecular sieves. google.com The reaction is generally catalyzed by an acid, with common choices including sulfuric acid, p-toluenesulfonic acid, and hydrogen chloride. google.com

Optimization of the esterification process is crucial for industrial applications to achieve high conversion rates and minimize side reactions, particularly the premature polymerization of acrylic acid. Key parameters that are controlled include the ratio of reactants, catalyst loading, and reaction temperature, which is often maintained between 80–120°C.

An alternative pathway to TMHA involves a transesterification reaction. For instance, deuterated poly(styrene(d8)-b-3,5,5-trimethylhexyl acrylate) is prepared by the transesterification of a deuterated poly(styrene(d8)-b-tert-butyl acrylate) diblock copolymer in the presence of 3,5,5-trimethyl-1-hexanol. polymersource.ca The completion of this esterification is confirmed by the disappearance of the characteristic absorbance of the tert-butyl ester in the infrared spectrum. polymersource.ca

The following table summarizes different synthetic routes for this compound:

Table 1: Synthetic Routes for this compound| Route | Reactants | Conditions | Purity/Yield | Reference |

|---|---|---|---|---|

| Direct Esterification | 3,5,5-trimethylhexanal and 3,5,5-trimethyl-1-hexanol | Acid catalysis | ~97% purity | |

| Direct Esterification | 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol | Temperature: 80–120°C, use of molecular sieves | ~88% yield | |

| Transesterification | Deuterated poly(styrene(d8)-b-tert-butyl acrylate) and 3,5,5-trimethyl-1-hexanol | Not specified | Not specified | polymersource.ca |

Spectroscopic and Chromatographic Characterization in Synthesis Research

The characterization of this compound and its reaction products relies heavily on spectroscopic and chromatographic techniques. These methods are essential for confirming the structure of the synthesized compound, assessing its purity, and monitoring the progress of reactions.

Spectroscopic Methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the TMHA molecule. The presence of the acrylate group is confirmed by a characteristic carbonyl (C=O) stretching vibration. In transesterification reactions, the disappearance of the absorbance peak characteristic of the starting ester (e.g., at 1360 cm-1 for a tert-butyl ester) indicates the completion of the reaction. polymersource.ca The acrylate double bond also shows a characteristic peak at approximately 1630 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of TMHA. nih.gov ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule. These techniques are crucial for confirming the successful synthesis of the desired ester.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing the purity of TMHA and identifying any impurities or byproducts. researchgate.net It is particularly useful for detecting residual starting materials or inhibitors.

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method employed for purity assessment of TMHA. bldpharm.com

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): When TMHA is used to create polymers, SEC (also known as GPC) is used to determine the molecular weight and polydispersity index (PDI) of the resulting polymers. polymersource.cagoogle.com This is critical for understanding the properties of the polymer.

The following table details the analytical techniques used for the characterization of this compound:

Table 2: Analytical Techniques for this compound Characterization| Technique | Purpose | Reference |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification (e.g., acrylate C=O) | polymersource.caresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | nih.govbldpharm.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and detection of residual inhibitors | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | bldpharm.com |

| Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight and PDI | polymersource.cagoogle.com |

Reaction Mechanism Analysis of TMHA

The reactivity of this compound is primarily governed by the presence of the ester group and the acrylate double bond. These functional groups allow TMHA to participate in several types of chemical reactions.

In the presence of water and a catalyst (either an acid or a base), the ester linkage in this compound can be cleaved through hydrolysis. This reaction breaks down the TMHA molecule back into its constituent parts: acrylic acid and 3,5,5-trimethylhexanol. The mechanism is analogous to the hydrolysis of other esters, involving nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction is particularly relevant in the context of self-polishing antifouling coatings, where the controlled hydrolysis of acrylate ester copolymers at the coating surface leads to a gradual release of the polymer and any associated biocides. epo.org

The carbon-carbon double bond within the acrylate group of TMHA is susceptible to addition reactions. Various reagents, such as hydrogen halides (e.g., HCl) or halogens (e.g., Br₂), can add across this double bond, leading to the formation of saturated haloalkane derivatives. This reactivity is a characteristic feature of alkenes and is an important consideration in the handling and application of TMHA, as it can lead to unintended side reactions if reactive species are present.

A significant challenge in the synthesis, storage, and handling of this compound is its propensity to undergo premature polymerization. The acrylate double bond can readily participate in free-radical polymerization, especially when exposed to heat, light, or radical initiators. To prevent this, inhibitors are added to the monomer. A commonly used inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at concentrations ranging from 15 to 120 ppm. sigmaaldrich.comalfa-chemistry.com These inhibitors function by scavenging free radicals that may be present, thus preventing the initiation of polymerization chains. The presence and concentration of these inhibitors are crucial for ensuring the stability and shelf-life of the monomer.

Polymerization Science and Macromolecular Engineering of Poly 3,5,5 Trimethylhexyl Acrylate

Homopolymerization of 3,5,5-Trimethylhexyl Acrylate (B77674)

The conversion of 3,5,5-trimethylhexyl acrylate monomer into its corresponding homopolymer, poly(this compound), is typically achieved through free radical polymerization. This process allows for the creation of long polymer chains with properties desirable for various industrial applications, including coatings and adhesives.

Free radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. The mechanism for TMHA follows the general principles established for alkyl acrylates, where an active center is created and propagates until the chain is terminated. youtube.com

The initiation of the polymerization of this compound is achieved by the addition of a radical initiator, which is an unstable compound that decomposes upon heating or irradiation to generate reactive free radicals. open.edu Common choices for acrylate polymerization include azo compounds and peroxides.

Azobisisobutyronitrile (AIBN): AIBN is a widely used thermal initiator. researchgate.net When heated, it decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition is entropically favored due to the release of stable nitrogen gas. wikipedia.org The process is typically conducted at temperatures between 60°C and 80°C. youtube.comwikipedia.org The decomposition reaction is as follows:

(CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂

Benzoyl Peroxide (BPO): BPO is another common initiator that cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. open.edu These radicals can then either directly initiate polymerization or first lose a molecule of carbon dioxide to form phenyl radicals, which then initiate the chain growth. youtube.com BPO is thermally activated at temperatures around 100°C. researchgate.net

The selection of the initiator and its concentration are critical parameters that influence the rate of polymerization and the final molecular weight of the polymer. The decomposition kinetics of these initiators have been studied extensively. For example, the decomposition of AIBN follows first-order kinetics. pku.edu.cn

Table 1: Common Initiators for Acrylate Polymerization

| Initiator | Chemical Name | Typical Decomposition Temperature | Decomposition Products |

|---|---|---|---|

| AIBN | Azobisisobutyronitrile | 60-80 °C youtube.comwikipedia.org | 2-cyanoprop-2-yl radicals, Nitrogen gas wikipedia.org |

| BPO | Benzoyl Peroxide | >60-100 °C youtube.comresearchgate.net | Benzoyloxy radicals, Phenyl radicals, Carbon dioxide youtube.com |

Once an initiator radical attacks a monomer molecule, a new, larger monomer radical is formed. open.edu This new radical then attacks another monomer molecule in the propagation step, leading to the rapid growth of the polymer chain. youtube.com

R• + CH₂=CH(COOR') → R-CH₂-CH(COOR')• R-CH₂-CH(COOR')• + n(CH₂=CH(COOR')) → R-(CH₂-CH(COOR'))ₙ-CH₂-CH(COOR')• (where R' is the 3,5,5-trimethylhexyl group)

Chain growth ceases through termination reactions, which occur when two growing radical chains react with each other. For polyacrylate radicals, termination can proceed via two primary mechanisms:

Combination (or Coupling): Two growing chains join together to form a single, longer polymer chain with a head-to-head linkage. acs.org The resulting dead polymer has a molecular weight that is the sum of the two reacting radical chains.

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two dead polymer chains. One chain has a saturated end, and the other has an unsaturated end (a terminal double bond). acs.org

The debate over the dominant termination mechanism for acrylates has been complex. While combination was traditionally assumed, some studies suggested disproportionation is significant. researchgate.netnih.gov More recent research, however, indicates that for secondary acrylate radicals, bimolecular termination occurs predominantly via combination. acs.orgacs.orgresearchgate.net The presence of mid-chain radicals, formed via backbiting, can complicate the termination profile. nih.govacs.org

Table 2: Termination Mechanisms in Free Radical Polymerization

| Mechanism | Description | Resulting Chains |

|---|---|---|

| Combination | Two radical chain ends join to form one longer chain. acs.org | One dead polymer chain. |

| Disproportionation | Hydrogen transfer from one radical chain to another. acs.org | Two dead polymer chains (one saturated, one unsaturated). |

Chain Transfer to Monomer (CTM): The growing polymer radical abstracts an atom (typically hydrogen) from a monomer molecule. nih.gov For alkyl acrylates, this most likely involves the abstraction of a hydrogen atom from the alkyl ester group. nih.govwestlake.edu.cn The rate of CTM reactions can be significant at the high temperatures often used in acrylate polymerization. westlake.edu.cnresearchgate.net

Chain Transfer to Solvent (CTS): If the polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. core.ac.uk The reactivity depends on the specific solvent used; for example, hydrogen abstraction is a likely mechanism in solvents like butanol or xylene. upenn.edu The use of solvents with high chain transfer constants is a method for controlling molecular weight.

Chain Transfer to Polymer (CTP): A growing radical can abstract a hydrogen atom from the backbone of a dead polymer chain. This is particularly prevalent at high monomer conversion when the polymer concentration is high. westlake.edu.cnacs.org This process can be intermolecular (transfer to a different polymer chain) or intramolecular (transfer to its own chain, known as backbiting). westlake.edu.cnacs.org Backbiting is common in acrylate polymerization and leads to the formation of tertiary mid-chain radicals, which can then lead to branched polymer structures. acs.orgwestlake.edu.cn

Spontaneous or thermal self-initiation can occur in alkyl acrylate polymerization at high temperatures (above 100-130°C) even without the addition of a known initiator. westlake.edu.cnwpmucdn.com The exact mechanism has been a topic of theoretical investigation. Unlike the well-established Diels-Alder mechanism for styrene, acrylates are thought to follow a different path. nih.govupenn.edu

Computational studies suggest a mechanism involving the formation of a diradical intermediate from two monomer molecules. nih.govresearchgate.net This diradical can then generate monoradicals capable of initiating polymerization, possibly through hydrogen abstraction from a third monomer molecule. upenn.edudrexel.edu This self-initiation process, coupled with significant chain-transfer reactions, is characteristic of high-temperature acrylate polymerizations. wpmucdn.com

Controlled Polymerization Techniques

Controlled/living radical polymerization (CRP) techniques have become essential tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.comsigmaaldrich.com These methods offer significant advantages over conventional free-radical polymerization by minimizing irreversible termination and chain transfer reactions. sigmaaldrich.comnih.gov Two prominent CRP methods applicable to acrylic monomers like TMHA are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates, under various reaction conditions. sigmaaldrich.commdpi.com The control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. sigmaaldrich.com This allows the polymer chains to grow simultaneously while remaining active, enabling the synthesis of materials with controlled structures. sigmaaldrich.com

Research has demonstrated the successful application of RAFT for the polymerization of this compound. acs.org For instance, statistical copolymers of TMHA and poly(ethylene glycol) methyl ether acrylate (PEGA) have been synthesized using RAFT solution polymerization. acs.org The process provides good control over the copolymer's number-average molecular weight (Mn) by adjusting the molar ratio of the comonomers to the RAFT agent. acs.org

Table 1: Example of a RAFT Solution Polymerization System for this compound (TMHA) Data sourced from a study on P(TMHA-stat-PEGA) copolymers. acs.org

| Component | Role | Substance Name |

| Monomer | Polymer Building Block | This compound (TMHA) |

| Initiator | Source of Radicals | Azobisisobutyronitrile (AIBN) |

| RAFT Agent | Chain Transfer Agent | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) |

| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF) |

ATRP is another powerful CRP technique used to produce well-defined polymers. sigmaaldrich.com It involves the reversible activation and deactivation of dormant polymer chains, catalyzed by a transition metal complex (e.g., copper-based). sigmaaldrich.comd-nb.info The process is initiated by an alkyl halide, and the equilibrium between the active (radical) and dormant species allows for controlled chain growth. sigmaaldrich.com

While specific literature detailing the ATRP homopolymerization of this compound is not prevalent, the technique is widely used for other acrylates and methacrylates. d-nb.infoacs.org The principles of ATRP are readily applicable to this class of monomers. sigmaaldrich.com Furthermore, initiator molecules containing a closely related 3,3,5-trimethylhexyl structure have been synthesized specifically for use in ATRP systems, demonstrating the chemical compatibility of this bulky alkyl group with ATRP conditions. acs.org A technique known as "inibramer" ATRP has been successfully used to create hyperbranched polyacrylates, showcasing the method's ability to generate complex macromolecular architectures from acrylate monomers. d-nb.infonih.gov

Table 2: Representative Components of an ATRP System for Acrylates General system components based on established ATRP methods. sigmaaldrich.com

| Component | Role | Example Substance(s) |

| Monomer | Polymer Building Block | Acrylate Monomer (e.g., TMHA) |

| Initiator | Halogen Source | Ethyl 2-bromoisobutyrate |

| Catalyst | Metal Complex (Activator) | Copper(I) bromide (CuBr) |

| Ligand | Solubilizes Metal Salt | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) |

| Deactivator | Controls Radical Concentration | Copper(II) bromide (CuBr₂) |

| Solvent | Reaction Medium | Toluene, Dimethylformamide (DMF) |

Influence of Monomer Structure on Polymerization Behavior

The chemical structure of the monomer is a critical factor that dictates its reactivity and the properties of the resulting polymer. For this compound, the highly branched, bulky ester side chain plays a defining role.

The 3,5,5-trimethylhexyl group is a non-linear, bulky alkyl chain. This branching introduces significant steric hindrance around the acrylate functional group and, subsequently, along the backbone of the polymer. vulcanchem.com This steric bulk influences both the chemical reactivity of the monomer and the physical properties of the polymer it forms. vulcanchem.com The large side chain reduces the efficiency of polymer chain packing, which can lead to lower volumetric shrinkage during polymerization compared to linear analogues.

The steric hindrance imposed by the 3,5,5-trimethylhexyl side chain directly affects the kinetics of polymerization. The bulky group can impede the approach of a monomer molecule to the propagating radical chain end, which may result in a lower polymerization rate compared to less hindered acrylates like methyl acrylate or butyl acrylate. mdpi.com

The monomer's structure also has a profound impact on the final macromolecular architecture. The presence of the bulky side chains reduces intermolecular chain entanglements, leading to polymers with greater flexibility compared to those with smaller, more linear side chains. rsc.org In conventional free-radical polymerization, acrylic monomers can undergo chain transfer to the polymer, leading to branching. nih.gov However, the use of controlled radical polymerization techniques like RAFT and ATRP significantly suppresses such side reactions. nih.gov This, combined with the inherent steric bulk of the TMHA monomer, allows for the synthesis of polymers with a more defined, linear, and less entangled architecture. nih.gov

Copolymerization Studies Involving this compound

Copolymerization is a common strategy to tailor material properties by combining two or more different monomers into a single polymer chain. This compound has been used as a comonomer in several polymerization systems to impart specific characteristics to the final material.

Studies have included the synthesis of both statistical and block copolymers. For example, TMHA has been copolymerized with poly(ethylene glycol) methyl ether acrylate (PEGA) via RAFT polymerization to create amphiphilic statistical copolymers. acs.org It has also been incorporated into block copolymers, such as poly(deuterated styrene-d8)-b-poly(this compound), where the poly(this compound) block was synthesized via transesterification of a precursor polymer. polymersource.capolymersource.ca Furthermore, patents describe the potential use of TMHA as a comonomer with ethylene (B1197577) to produce copolymers with low crystallinity and low melting temperatures. epo.org It is also listed as a potential comonomer with a wide variety of other alkyl acrylates, methacrylates, and vinyl monomers for various applications. google.com

Table 3: Examples of Copolymerization Involving this compound (TMHA)

| Copolymer Type | Comonomer(s) with TMHA | Polymerization Method | Resulting Polymer | Reference(s) |

| Statistical Copolymer | Poly(ethylene glycol) methyl ether acrylate (PEGA) | RAFT Polymerization | P(TMHA-stat-PEGA) | acs.org |

| Block Copolymer | Deuterated Styrene (d8) | Living Anionic Polymerization / Transesterification | Poly(deuterated styrene-d8)-b-poly(this compound) | polymersource.ca, polymersource.ca |

| Ethylene Copolymer | Ethylene | High-Pressure Polymerization | Ethylene/3,5,5-trimethylhexyl acrylate copolymer | epo.org |

| Acrylic Copolymer | Various alkyl acrylates, methacrylates, vinyl monomers | Not specified | Various | google.com |

Synthesis of Statistical Copolymers with TMHA

Statistical copolymers, where monomer units are arranged randomly along the polymer chain, are a primary focus for TMHA-based materials. libretexts.org The synthesis of these copolymers is commonly achieved through free-radical polymerization (FRP) and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. acs.orgnih.govacs.org

Conventional free-radical polymerization is well-suited for producing statistical copolymers, particularly when using comonomers with comparable reactivities, which is often the case for all-acrylic formulations. acs.org A typical synthesis involves dissolving TMHA and a comonomer, such as poly(ethylene glycol) acrylate (PEGA), in a suitable solvent like ethanol (B145695) with a radical initiator like azobisisobutyronitrile (AIBN), followed by heating to initiate polymerization. acs.org This method has been used to generate libraries of amphiphilic copolymer surfactants for screening purposes. acs.org

For greater control over molecular weight and distribution, RAFT polymerization is employed. This technique allows for the synthesis of well-defined statistical copolymers with narrower molecular weight distributions (Đ) compared to those from FRP. acs.orgacs.org For instance, P(TMHA-stat-PEGA) has been synthesized via RAFT using AIBN as the initiator and a suitable chain transfer agent in ethanol. nih.gov Research has shown that for certain applications like foam stabilization, the performance of statistical copolymers synthesized by FRP is comparable to those made by the more controlled RAFT method, suggesting that foamability can be insensitive to the copolymer molecular weight distribution. acs.orgacs.org

Table 1: Examples of Synthesis Conditions for Statistical Copolymers Containing TMHA

| Copolymer | Polymerization Method | Comonomer | Initiator | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| P(TMHA-stat-PEGA) | Free-Radical (FRP) | PEGA | AIBN | Ethanol | 70 | acs.org |

| R-P(TMHA-stat-PEGA) | RAFT | PEGA | AIBN | Ethanol | 70 | nih.gov |

| P(t-BCHA-co-TMHA) | Not Specified | t-BCHA | Not Specified | Not Specified | Not Specified | harvard.edu |

Synthesis of Block Copolymers with TMHA

Block copolymers, which consist of two or more distinct homopolymer blocks linked together, can be synthesized with TMHA to create materials with well-defined phase-separated morphologies and unique properties. libretexts.orgnih.gov

RAFT polymerization is a primary method for synthesizing TMHA-containing block copolymers. acs.orgnih.gov The process typically involves sequential monomer addition. For example, to synthesize a PTMHA-block-PPEGA diblock copolymer, TMHA is first polymerized using a RAFT agent (like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT) and an initiator (AIBN) in a solvent such as tetrahydrofuran (THF). nih.gov After the first block is formed, the second monomer (e.g., PEGA) is added to the living polymer chains to grow the second block. acs.org This sequential approach allows for the creation of well-defined diblock copolymers with controlled molecular weights and narrow distributions. acs.org

Another reported method for preparing block copolymers with TMHA is through post-polymerization modification, specifically transesterification. polymersource.capolymersource.ca In this approach, a precursor block copolymer, such as poly(styrene(d8)-b-tert-butyl acrylate), is first synthesized. Subsequently, this polymer undergoes a transesterification reaction in the presence of 3,5,5-trimethyl-1-hexanol to convert the poly(tert-butyl acrylate) block into a poly(this compound) block. polymersource.capolymersource.ca The completion of the reaction is confirmed by the disappearance of the characteristic absorbance for the tert-butyl ester in spectroscopic analysis. polymersource.ca

Table 2: Examples of Synthesized Block Copolymers Containing TMHA

| Block Copolymer | Synthesis Method | Block 1 | Block 2 | Key Features | Reference |

|---|---|---|---|---|---|

| PTMHA-block-PPEGA | RAFT | PTMHA | PPEGA | Synthesized by sequential monomer addition. | acs.orgnih.gov |

| PdPS-b-PTMHA | Transesterification | Deuterated Polystyrene (dPS) | PTMHA | Prepared by modifying a precursor block copolymer. | polymersource.capolymersource.ca |

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer type. nih.gov These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the monomer units within a copolymer chain. nih.gov The determination of monomer reactivity ratios often requires performing low-conversion copolymerizations across various initial monomer feed compositions and analyzing the resulting copolymer composition. nih.gov

While the concept is fundamental, specific, experimentally determined reactivity ratios for the copolymerization of this compound with various comonomers are not widely reported in the literature. However, in the synthesis of statistical copolymers, comparable monomer reactivities are often desired to ensure a random distribution of monomer units rather than a blocky or gradient structure. acs.org For the synthesis of all-acrylic statistical copolymers, such as P(TMHA-stat-PEGA), the use of comonomers from the same family (acrylates) is a strategy to achieve comparable reactivities. acs.org When reactivity ratios r1 and r2 are both close to one, an ideal random copolymer is formed. amazonaws.com In other systems, a product of reactivity ratios (r1 x r2) near 1.0 is indicative of successful statistical copolymerization. nih.gov The lack of specific reactivity ratio data for TMHA highlights an area for future fundamental research to enable more precise design of gradient and other complex copolymer architectures. researchgate.net

Integration of TMHA into Multi-component Polymeric Platforms

Based on available research, there is limited specific information regarding the incorporation of this compound into interpenetrating polymer networks (IPNs). An IPN is a polymer comprising two or more networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.

Composite materials are formed by combining two or more constituent materials with different properties, resulting in a material with characteristics distinct from the individual components. cam.ac.uk TMHA has been successfully integrated into composite materials, most notably in the fabrication of polymer-dispersed liquid crystal (PDLC) films. researchgate.netresearchgate.netresearchgate.net

PDLC films consist of micro-sized droplets of liquid crystal dispersed within a solid polymer matrix. researchgate.net TMHA is used as a mono-functional acrylate monomer to form the polymer matrix via photopolymerization. researchgate.net Studies have shown that acrylate monomers without side-group chains, like TMHA, tend to form uniform polymer networks in PDLC films. researchgate.net These materials are of interest for electro-optical applications, such as smart windows, where an applied electric field can switch the film from an opaque, light-scattering state to a transparent state. researchgate.net The properties of the PDLC film are influenced by the composition of the polymer matrix. researchgate.net

Table 3: Example Composition of a PDLC Film Incorporating TMHA

| Component | Material | Weight % | Function | Reference |

|---|---|---|---|---|

| Liquid Crystal | E7 | ~80% | Active electro-optical material | researchgate.net |

| Polymer Matrix | Polymer from TMHA | ~10% | Host matrix for liquid crystal | researchgate.net |

| Cross-linker | Hexamethylene diacrylate (HDDA) | ~10% | Network formation | researchgate.net |

| Photo-initiator | DMPAP | ~1% | Initiates polymerization upon UV exposure | researchgate.net |

TMHA is also mentioned in the context of nanocomposite coatings and solid nanocomposite electrolytes, indicating its utility in advanced materials where nanoscale components are dispersed within a polymer matrix. cam.ac.ukflogen.orggoogle.comwiley-vch.de

Advanced Polymer Characterization for TMHA-based Polymers

A suite of advanced characterization techniques is essential to understand the structure-property relationships of polymers derived from TMHA. These methods provide detailed information on molecular weight, composition, thermal properties, and morphology.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a cornerstone technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of TMHA-based polymers. polymersource.capolymersource.ca It is routinely used to confirm the success of controlled polymerization reactions by demonstrating narrow molecular weight distributions and to analyze the molecular weight of precursor and final block copolymers. acs.orgacs.orgpolymersource.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is critical for determining the chemical structure and composition of copolymers. acs.org By integrating the signals corresponding to the different monomer units, the final copolymer composition can be calculated and compared to the initial monomer feed ratio. acs.orgacs.org

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of polymers, most importantly the glass transition temperature (Tg). polymersource.ca The Tg is a key characteristic that reflects the chain mobility and the physical state of the polymer, which is influenced by the bulky, branched structure of the TMHA monomer. polymersource.ca

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for investigating the nanoscale structure of materials. It has been used to characterize the micelles formed by the self-assembly of amphiphilic TMHA-based statistical and block copolymers in solution. acs.orgacs.org SAXS data can provide information on the size and shape (e.g., spherical morphology) of the resulting nanoparticles. acs.orgacs.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top surface of a material. It has been applied to copolymers of TMHA to analyze surface chemistry, identifying characteristic ions originating from the TMHA monomer unit (e.g., C₃H₇⁺) to confirm its presence at the surface. nih.gov

Table 4: Summary of Characterization Techniques for TMHA-based Polymers

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| GPC / SEC | Molecular Weight (Mn, Mw), Polydispersity (Đ) | Analysis of RAFT-synthesized P(TMHA-stat-PEGA) | acs.orgacs.org |

| ¹H NMR | Copolymer composition, Chemical structure | Confirming comonomer incorporation in P(TMHA-stat-PEGA) | acs.orgacs.org |

| DSC | Glass transition temperature (Tg), Thermal transitions | Thermal analysis of PdPS-b-PTMHA block copolymer | polymersource.ca |

| SAXS | Nanoscale morphology, Micelle size and shape | Characterizing micelles of P(TMHA-stat-PEGA) in solution | acs.orgacs.org |

| ToF-SIMS | Surface chemical composition | Identifying TMHA-specific ions on copolymer surfaces | nih.gov |

Techniques for Molecular Weight and Dispersity Determination

The determination of molecular weight and its distribution (dispersity) is fundamental to understanding and controlling the properties of poly(this compound) (PTMHA). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the predominant technique for these measurements. google.comresearchgate.netgoogle.com

GPC/SEC separates polymer chains based on their hydrodynamic volume in solution. The instrument is typically equipped with a refractive index detector and uses polystyrene standards for calibration. google.com The columns often consist of polystyrene/divinylbenzene (PLgel) with mixed pore sizes to accommodate a wide range of molecular weights. google.com PTMHA is soluble in common organic solvents like chloroform (B151607) (CHCl3), tetrahydrofuran (THF), and toluene, which are suitable mobile phases for SEC analysis. polymersource.capolymersource.ca

Research on copolymers containing TMHA demonstrates the utility of SEC in tracking polymer growth and confirming the final molecular weight and polydispersity index (PDI), a measure of the distribution of molecular weights. polymersource.capolymersource.ca For instance, in the synthesis of block copolymers, an aliquot of the first block can be analyzed by SEC before the addition of the subsequent monomer to ensure controlled polymerization. polymersource.capolymersource.ca

The weight average molecular weight (Mw) for poly(acrylate)s, including those with TMHA, can be tailored for specific applications and can range broadly, for example, from 10,000 to 350,000 Daltons (Da). google.comgoogle.com In some applications, more specific ranges like 20,000 to 80,000 Da or even 30,000 to 40,000 Da are targeted. google.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a technique that has been used to synthesize copolymers containing TMHA with low dispersity and controlled molecular weights (Mn), such as in the range of 4,000 to 12,000 g/mol . acs.org

Table 1: GPC/SEC Parameters for Poly(this compound) Analysis

| Parameter | Description | Source |

| Technique | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | google.compolymersource.ca |

| Columns | Polystyrene/divinylbenzene (PLgel), often with mixed pore sizes | google.com |

| Standards | Polystyrene | google.com |

| Detector | Refractive Index (RI) | google.com |

| Common Solvents | Tetrahydrofuran (THF), Chloroform (CHCl3), Toluene | polymersource.capolymersource.ca |

Table 2: Reported Molecular Weight Data for Polymers Containing this compound

| Polymer System | Molecular Weight (Mw) / (Mn) | Polydispersity Index (PDI) | Polymerization Method | Source |

| Poly(acrylate) polymer | 10,000 - 350,000 Da | Not specified | Not specified | google.comgoogle.com |

| Deuterated Poly(styrene(d8)-b-3,5,5-trimethylhexyl acrylate) | PTMHA block: ~90,000 Da | 1.09 (overall) | Transesterification from PtBuA block | polymersource.ca |

| R-P(TMHA-stat-PEGA) Copolymers | 4,000 - 12,000 g/mol (Mn) | ~1.12 - 1.25 | RAFT Polymerization | acs.org |

Conformational Behavior of Growing Chains

The conformational behavior of growing poly(this compound) chains is largely dictated by the bulky and branched nature of the 3,5,5-trimethylhexyl side group. This steric hindrance influences how the polymer chain folds and arranges itself in solution and at interfaces.

During polymerization in solution, growing polymer chains can exhibit coiling behavior. This can be influenced by associative interactions between groups on the polymer chain. researchgate.net For PTMHA, the large, non-polar side chains reduce packing efficiency and can lead to a more extended conformation compared to polymers with smaller, linear side chains.

In the context of copolymers, such as statistical copolymers of TMHA and poly(ethylene glycol) acrylate (PEGA), the conformational behavior is critical to their function as surfactants. acs.org The trimethylhexyl groups show a strong tendency to adsorb at interfaces. acs.org Studies suggest a mechanism where the statistical copolymer chains undergo a conformational change from a collapsed, compact state in the bulk solution to a more stretched or unfolded conformation at the air-water interface. This rearrangement is entropically unfavorable but is driven by favorable enthalpic interactions, allowing for efficient surface tension reduction. acs.org

The chain mobility, for which the glass transition temperature (Tg) can be a proxy, is a critical parameter affecting the performance of these copolymers. acs.org The structure of the side group also plays a significant role in the self-assembly of materials containing TMHA. For example, lipid-like molecules (lipidoids) synthesized with TMHA tails can form highly splayed, pseudo-disc conformations. chemrxiv.org This tendency to create specific molecular shapes drives the self-assembly into complex liquid crystalline phases, such as the double gyroid phase. chemrxiv.org This indicates that the inherent conformational preferences of the TMHA group can direct the long-range ordering of the resulting macromolecules.

Microstructure Analysis of Polymer Networks

The microstructure of a polymer network—referring to the local chain structure, tacticity, crosslink density, and morphology—is crucial for its macroscopic properties. For networks involving poly(this compound), these features are often analyzed in the context of composite materials like polymer-dispersed liquid crystals (PDLCs). researchgate.netresearchgate.net

The monomer structure directly impacts the morphology of the resulting polymer network. researchgate.net In PDLC films, where a liquid crystal is dispersed within a polymer matrix, the network is formed via polymerization-induced phase separation. Acrylate monomers with bulky side groups, like TMHA, influence the phase separation process and the final morphology of the liquid crystal droplets and the polymer network. researchgate.netresearchgate.net Research has shown that acrylate monomers without side chains tend to form uniform polymer networks, whereas those with side groups can lead to different network structures, such as lace-like networks. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the microstructure. Both ¹H and ¹³C NMR can confirm the chemical structure of the polymer, ensuring that the monomer has been incorporated successfully. nih.govacs.org For instance, in the synthesis of a block copolymer, NMR and Fourier-transform infrared spectroscopy (FTIR) were used to confirm the conversion of a poly(tert-butyl acrylate) block to a poly(this compound) block via transesterification. The analysis confirmed the complete disappearance of the absorbance characteristic of the tert-butyl group. polymersource.capolymersource.ca

Scanning Electron Microscopy (SEM) is another vital technique used to visualize the physical microstructure and morphology of PTMHA-containing polymer networks, particularly in phase-separated systems like PDLCs. researchgate.net

Structure Property Relationships in Poly 3,5,5 Trimethylhexyl Acrylate and Copolymers

Influence of TMHA on Polymer Thermal Properties

The incorporation of TMHA into polymer chains has a notable impact on their thermal characteristics. The branched alkyl chain of TMHA disrupts the regular packing of polymer chains, which generally leads to a lower glass transition temperature (Tg). A lower Tg signifies increased flexibility and a broader temperature range for the polymer's rubbery state.

Research has shown that polymers derived from TMHA exhibit good thermal stability. For instance, the decomposition onset temperature for a TMHA-containing polymer has been reported to be around 209°C, making it suitable for applications that require resistance to heat, such as in high-temperature liquid crystal composites. In a study on deuterated block copolymers, a deuterated poly(styrene(d8)-b-3,5,5-trimethylhexyl acrylate) was synthesized and its thermal properties were analyzed using differential scanning calorimetry, indicating a glass transition temperature for the polystyrene block at 96.07°C. polymersource.ca

Interactive Table: Thermal Properties of TMHA-Containing Polymers

| Property | Value | Reference |

| Decomposition Onset | ~209°C | |

| Glass Transition Temperature (Tg) of Polystyrene block in dPS-b-P(TMHA) | 96.07°C | polymersource.ca |

Impact of TMHA on Mechanical Properties

The mechanical behavior of polymers is significantly altered by the inclusion of TMHA. Its branched structure contributes to enhanced flexibility and durability.

The steric hindrance provided by the bulky trimethylhexyl group prevents the polymer chains from packing tightly. This increased free volume allows for greater segmental motion, resulting in enhanced flexibility of the polymer. This property is particularly advantageous in applications where the material is subjected to bending or flexing. The inherent durability of polymers derived from TMHA makes them suitable for use in high-performance coatings, adhesives, and sealants that require resistance to environmental factors and moisture.

The incorporation of TMHA can lead to an increase in the toughness of polymers. The steric hindrance from its branched structure contributes to this enhancement, with a reported Young's modulus of approximately 1.2 GPa for a TMHA-derived polymer. Copolymers containing TMHA have been developed for use as impact modifiers in thermoplastic compositions, indicating their ability to improve the toughness of materials. google.comgoogle.com The specific mechanical properties, such as tensile modulus, can be tailored by copolymerizing TMHA with other monomers. For instance, certain binder compositions including TMHA are designed to achieve a tensile modulus of at least 1000 N/mm². googleapis.com

Surface Properties and Hydrophobicity Modifications

The branched alkyl side chain of TMHA plays a crucial role in modifying the surface properties of polymers, particularly their hydrophobicity. The nonpolar nature of the trimethylhexyl group leads to a reduction in surface energy, which in turn increases the water-repellent characteristics of the polymer surface.

In a study comparing various copolymers for their resistance to bacterial attachment, TMHA was used as a comonomer. nih.gov The research suggested that polymers with more cyclic pendant groups, which are more rigid, showed better resistance to bacterial attachment. While not a direct measure of hydrophobicity alone, this study highlights how the chemical structure of monomers like TMHA influences surface interactions. nih.gov The enhanced hydrophobicity imparted by TMHA makes the resulting polymers more resistant to water and environmental degradation.

Electro-Optical Properties of TMHA-Containing Polymer Systems

TMHA is a significant monomer in the formulation of polymer systems with specific electro-optical properties, most notably in Polymer-Dispersed Liquid Crystal (PDLC) films. nih.govnih.gov PDLCs are composite materials consisting of liquid crystal droplets dispersed within a polymer matrix, and their ability to switch between transparent and opaque states upon the application of an electric field makes them valuable for applications like smart windows and displays. nih.govmdpi.com

In PDLCs, TMHA is often used as a reactive monomer in the photopolymerization-induced phase separation (PIPS) process. nih.govimim.pl The structure of the resulting polymer network, which is influenced by the monomers used, is critical to the electro-optical performance of the PDLC device. mdpi.comresearchgate.net

Several studies have investigated the role of TMHA in PDLC formulations. It is often used in combination with other mono-functional and di-functional acrylate (B77674) monomers to control the properties of the polymer matrix. nih.govmdpi.comgoogle.com For example, a PDLC precursor mixture might contain liquid crystals, a cross-linker like 1,6-hexanediol (B165255) diacrylate (HDDA), a photoinitiator, and a monofunctional monomer such as TMHA. nih.gov The concentration and chemical structure of the monomers influence key performance parameters of the PDLC, including driving voltage, contrast ratio, and response time. mdpi.comresearchgate.net

Research has shown that by adjusting the composition of the monomer mixture, including the ratio of TMHA to other monomers, the electro-optical properties of the PDLC can be optimized. For instance, one study reported on a PDLC system where TMHA was part of the polymer component, which constituted about 20% of the total material. researchgate.netresearchgate.netmdpi.com Another study detailed the preparation of PDLC films where TMHA was mixed with other monomers like isobornyl methacrylate (B99206) and 1,4-butanediol (B3395766) diacrylate to form the polymer matrix. imim.plgoogle.com

Interactive Table: Composition of a Representative PDLC Precursor Mixture

| Component | Example Material | Weight Percentage (wt%) | Reference |

| Liquid Crystal | E7 | 80 | nih.gov |

| Mono-functional Monomer | 3,5,5-Trimethylhexyl acrylate (TMHA) | 9.6 | nih.gov |

| Cross-linker | 1,6-Hexanediol diacrylate (HDDA) | 9.6 | nih.gov |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMAP) | 0.8 | nih.gov |

Phase Behavior and Thermodynamic Properties

The thermodynamic properties of this compound are fundamental to its application in various processes, including polymerization in supercritical fluids. Understanding its phase behavior, particularly in binary systems, is crucial for process design and optimization.

High-Pressure Phase Equilibria in Binary Systems (e.g., CO2 + TMHA)

The phase behavior of binary systems containing this compound (TMHA) and high-pressure or supercritical carbon dioxide (CO2) has been a subject of detailed investigation. rsc.orgrsc.org This research is vital for applications such as polymer synthesis and processing in environmentally benign solvents like supercritical CO2.

Experimental studies have determined the thermodynamic behavior of the CO2 + TMHA system at various temperatures and pressures. rsc.orgrsc.org The data were obtained using a synthetic method for temperatures ranging from 313.2 K to 393.2 K and pressures from 3.84 MPa to 20.80 MPa. rsc.orgrsc.org The findings indicate that the miscibility of CO2 in the system increases with a monotonic rise in temperature and the mole fraction of TMHA. rsc.orgrsc.org

The CO2 + TMHA system exhibits Type-I phase behavior, which is characterized by a continuous critical mixture curve connecting the critical points of the two pure components. rsc.orgrsc.org Importantly, across the analyzed temperature range, the system did not exhibit a three-phase (liquid + vapor + liquid) equilibrium. rsc.orgrsc.org The miscibility curves for this binary system show that solubility increases with temperature at a constant pressure. rsc.orgrsc.org

The experimental data have been successfully correlated with thermodynamic models, such as the Peng-Robinson Equation of State (P-R EoS). rsc.orgrsc.org By utilizing two temperature-independent binary interaction parameters, the P-R EoS provides a good representation of the phase behavior of the CO2 + TMHA system. rsc.orgrsc.org For instance, at 353.2 K, the binary interaction parameters (k_ij_ = 0.040, η_ij_ = -0.040) resulted in a root mean square deviation (RMSD) of 6.67% between the experimental and calculated values. rsc.org

Table 1: Experimental and Modeling Parameters for CO2 + TMHA System

| Parameter | Value | Reference |

|---|---|---|

| Temperature Range | 313.2–393.2 K | rsc.orgrsc.org |

| Pressure Range | 3.84–20.80 MPa | rsc.orgrsc.org |

| Phase Behavior Type | Type-I | rsc.orgrsc.org |

| P-R EoS Interaction Parameters (at 353.2 K) | k_ij_ = 0.040, η_ij_ = -0.040 | rsc.org |

Solubility Parameters and Polymer Compatibility

The solubility parameter is a key indicator of a polymer's compatibility with other substances, including other polymers and solvents. For poly(this compound) (PTMHA), the bulky and branched alkyl group significantly influences its solubility characteristics. A patent document mentions that polymers containing this compound can have a solubility parameter starting from 20 MPa^1/2^. googleapis.com

The Hansen solubility parameter, which is defined by the relationship δ² = δ_d_² + δ_p_² + δ_h_², provides a more detailed understanding of the cohesive energy density of a material. google.com The compatibility of PTMHA with other polymers is crucial for creating blends with desired properties. The branched structure of the 3,5,5-trimethylhexyl group reduces polymer chain packing. This steric hindrance can enhance toughness and affect miscibility with other polymers. vulcanchem.com For instance, the compatibility of polymers containing bis(3,5,5-trimethylhexyl) maleate (B1232345) with polyolefins and acrylate polymers makes it an effective plasticizing agent. vulcanchem.com While specific quantitative data on the miscibility of PTMHA with a wide range of other polymers is not extensively available in the provided search results, its use in copolymers for applications like electrophoretic displays suggests a degree of compatibility with other (meth)acrylic monomers. kent.ac.uk

Based on a comprehensive search of available scientific literature and technical data, it is not possible to generate a thorough and scientifically accurate article on the specific research applications of "this compound" that adheres to the detailed outline provided.

Research Applications of 3,5,5 Trimethylhexyl Acrylate and Its Polymers

Novel Applications and Emerging Research Areas

Antimicrobial Properties

The chemical structure of 3,5,5-trimethylhexyl acrylate (B77674), characterized by a long, branched alkyl chain, suggests potential for its polymers to exhibit antimicrobial properties. Research into acrylate-based polymers has shown that modifying them with hydrophobic groups can impart significant antimicrobial activity. mdpi.com Multilayer films made from hydrophobically modified poly(acrylic acid) have demonstrated high efficiency against common pathogens like Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net The antimicrobial effect is linked to the presence of hydrophobic domains created by long alkyl chains. mdpi.com

The length of the alkyl chain in polymers is a critical factor in their antimicrobial efficacy. rsc.org For instance, studies on quaternized polymers have shown that those with longer alkyl chains (e.g., C16 or C18) exhibit potent antimicrobial activity. rsc.org Similarly, research on long-chain branched poly(lactic acid) has explored its antimicrobial properties, indicating a growing interest in polymers with complex architectures for this application. nih.gov While short-chain cyanoacrylates are known for their antimicrobial effects, long-chain variants are also being investigated. nih.gov Although direct studies on the antimicrobial properties of poly(3,5,5-trimethylhexyl acrylate) are limited, the evidence from structurally related polymers suggests that its hydrophobic and branched nature could make it a candidate for developing new antimicrobial materials and coatings. mdpi.comnih.gov

The table below shows the effectiveness of hydrophobically modified poly(acrylate) films against various pathogens.

| Pathogen | Inhibition of Growth | Reference |

| Staphylococcus aureus | Up to 100% after 2 hours | mdpi.comresearchgate.net |

| Escherichia coli | Significant inhibition | mdpi.com |

| Pseudomonas aeruginosa | Moderate inhibition | mdpi.com |

| Candida albicans | Less sensitive | mdpi.com |

Foam Stabilization in Ethanol-Water Mixtures

The stabilization of foams in ethanol-water mixtures is challenging because ethanol (B145695) typically acts as a defoaming agent. elsevierpure.com However, recent research has shown that the co-addition of long-chain alcohols and anionic surfactants can significantly improve foam stability in these mixtures. elsevierpure.com This stabilization is attributed to the formation of a mixed adsorption film at the air-solution interface, which increases the surface viscosity. elsevierpure.com

While this compound itself is not a traditional surfactant, polymers derived from it could function as foam stabilizers. Polymers are known to be effective additives in foaming solutions, often working synergistically with surfactants to enhance foam stability. mdpi.comacs.org The mechanism involves the trapping of polymer-surfactant complexes in the foam films, which increases the viscosity of the solution and reduces drainage. mdpi.com A polymer based on this compound would possess long, hydrophobic side chains, which could interact with surfactant molecules at the air-water interface. This interaction could lead to a more robust and elastic interfacial film, thereby stabilizing the foam structure in challenging solvent systems like ethanol-water mixtures. The use of such polymeric surfactants or co-surfactants represents an emerging area of research for formulating stable foams for applications such as sanitizers and cleaning products. researchgate.net

Antifoaming Agents in Crude Oils

The formation of stable foam during the extraction and processing of crude oil presents significant operational challenges, including reduced efficiency of gas-liquid separators and transportation difficulties. justia.com Homopolymers of alkyl acrylates, including poly(this compound), have been investigated as silicon-free alternatives to traditional antifoaming agents to mitigate these issues. google.com

Research into the application of these polymers has demonstrated their effectiveness in controlling foam in heavy and super-heavy crude oils, which are particularly prone to foaming due to their high viscosity and the presence of asphaltenes and resins. justia.com Studies have shown that alkyl acrylate homopolymers can reduce foam levels by 15-50% more rapidly than in untreated crude oil. google.com The performance of these acrylic polymers has been found to be comparable, and in some cases superior, to commercial silicone-based antifoaming agents. google.com This is a significant finding, as silicone-based agents can cause catalyst deactivation and the formation of deposits in later refining stages. google.com

The effectiveness of these homopolymers as foam inhibitors is influenced by their molecular mass. google.com A decrease in the molecular mass of the polymer has been observed to correspond with a decrease in its antifoaming efficiency. google.com For instance, evaluation tests in gasified crude oil under conditions simulating gas-liquid separation equipment showed a clear trend of reduced performance with lower molecular weight polymers. google.com

The following table presents a summary of the performance of different alkyl acrylate homopolymers as foam inhibitors in crude oil, based on research findings.

| Polymer ID | Monomer | Crude Oil Type | Concentration (ppm) | Performance Outcome |

| HAEF-3 | 2-Ethylhexyl Acrylate | Heavy | 1000 | 20% faster foam reduction compared to control. google.com |

| HAB-2 | Butyl Acrylate | Heavy | 500 | 40-50% faster foam inhibition than control; superior to commercial silicone product. google.com |

| HAEF-5 | 2-Ethylhexyl Acrylate | Heavy | Not specified | Efficiency decreased to the level of the control (untreated crude). google.com |

| HAB-5 | Butyl Acrylate | Heavy | Not specified | Behave similarly to the control, showing decreased efficiency with lower molecular mass. google.com |

This table is based on data from evaluation tests on various alkyl acrylate homopolymers to illustrate the general findings on their antifoaming properties. Specific performance data for poly(this compound) was part of a broader study on alkyl acrylate homopolymers. google.com

These findings indicate that homopolymers based on alkyl acrylates, such as this compound, are promising candidates for silicon-free antifoaming agents in the petroleum industry, with their performance being dependent on factors like molecular weight. google.com

Environmental and Toxicological Research Considerations for 3,5,5 Trimethylhexyl Acrylate

Hazard Identification and Classification in Research Contexts

In research settings, the initial step in ensuring the safe handling of a chemical compound is a thorough hazard identification and classification. For 3,5,5-trimethylhexyl acrylate (B77674), this process relies on standardized data from globally recognized systems. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding its potential hazards. According to information available in chemical databases such as PubChem, 3,5,5-trimethylhexyl acrylate is classified with specific hazard statements that are crucial for researchers. nih.gov

GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects |

This data is compiled from publicly available chemical safety information. nih.gov

These classifications are based on toxicological studies and are fundamental in developing appropriate safety protocols within a laboratory environment.

Skin and Eye Irritation

Research indicates that acrylate monomers, as a class, are known irritants. dermnetnz.org For this compound specifically, the GHS classification "H315: Causes skin irritation" and "H319: Causes serious eye irritation" confirms this potential. nih.gov Studies on other specialty acrylates have shown that these compounds can induce microscopic cutaneous alterations suggestive of nonspecific irritation. nih.gov The irritant nature of acrylates is a significant consideration in research environments where direct handling of the monomer is common. In the event of skin contact, it is advised to promptly flush the affected area with water and remove contaminated clothing. usu.edu For eye contact, immediate and prolonged flushing with water (for at least 15 minutes) is critical, followed by medical attention. harvard.edu

Respiratory Tract Irritation

The GHS classification "H335: May cause respiratory irritation" for this compound highlights the potential for this volatile compound to affect the respiratory system. nih.gov Most acrylic acid esters are volatile substances, and inhalation of their vapors can lead to varying levels of toxicity. nih.gov In a research setting, this necessitates the use of engineering controls, such as chemical fume hoods, to prevent inhalation risks. columbia.edu Airborne particles of acrylate monomers can also cause symptoms such as rhinoconjunctivitis (hay fever) and asthma. dermnetnz.org

Aquatic Ecotoxicity Research

Ecotoxicity Data for 3,3,5-trimethylcyclohexyl acrylate (a structural analog)

| Test Organism | Endpoint | Value | Exposure Time |

| Danio rerio (zebrafish) | LC50 | 1.9 mg/L | 96 hours |

| Daphnia magna (water flea) | EC50 | 14.43 mg/L | 48 hours |

| Pseudokirchneriella subcapitata (green algae) | EC50 | > 0.59 mg/L | 72 hours |

This data is for a structurally similar compound and is presented for illustrative purposes. chemicalbook.com

The LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values are key parameters in ecotoxicological assessments. ilo.org Research on other acrylates has shown that they can have low to moderate toxicity to aquatic organisms. europa.eu

Sensitization Potential in Acrylate Monomers

Acrylate monomers are well-documented as potent skin sensitizers, capable of causing allergic contact dermatitis. dermnetnz.orgnih.gov This is a significant concern for researchers who may be repeatedly exposed to these compounds. While the polymerized forms of acrylates are generally inert, the unpolymerized monomers can act as haptens, triggering an allergic response. nih.gov The American Contact Dermatitis Society named acrylates the "Contact Allergen of the Year" in 2012, highlighting their prevalence as sensitizers. dermnetnz.org

The sensitization potential of acrylates has been recognized since the 1950s, with numerous reports of occupationally-derived allergic contact dermatitis. nih.gov Research has shown that some individuals may develop a polyvalent allergy, reacting to multiple different acrylate compounds. mdpi.com This cross-reactivity can be due to the simultaneous presence of various monomers in some products. mdpi.com Given the high sensitizing power of these chemicals, it is crucial for researchers to minimize skin contact. mdpi.com

Occupational Exposure and Safety in Research Environments

Given the hazardous properties of this compound, strict safety measures are necessary in research environments to minimize occupational exposure. A comprehensive approach to safety includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE). columbia.edu

Key Safety Measures for Handling Acrylate Monomers in Research Labs

| Control Measure | Description |

| Engineering Controls | Use of chemical fume hoods to prevent inhalation of vapors. columbia.edu |

| Proper ventilation systems to ensure adequate air exchange. labmanager.com | |

| Administrative Controls | Development and regular updating of standard operating procedures (SOPs). columbia.edu |

| Thorough training for all personnel handling the chemical. labmanager.com | |

| Clear labeling of all containers. labmanager.com | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile gloves are often recommended for acrylates). dermnetnz.org |

| Safety glasses or goggles. columbia.edu | |

| Laboratory coats. columbia.edu |